molecular formula C8Cl6N2 B12087139 Hexachloroquinoxaline CAS No. 2958-88-5

Hexachloroquinoxaline

Cat. No.: B12087139
CAS No.: 2958-88-5
M. Wt: 336.8 g/mol
InChI Key: ATEQFBLOHPRUHO-UHFFFAOYSA-N
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Description

Hexachloroquinoxaline is a chemical compound belonging to the quinoxaline family, characterized by the presence of six chlorine atoms attached to the quinoxaline core. Quinoxalines are nitrogen-containing heterocyclic compounds that have garnered significant attention due to their diverse biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexachloroquinoxaline can be synthesized through various methods. One common approach involves the reaction of o-phenylenediamine with hexachlorobutadiene under specific conditions. This reaction typically requires a solvent such as acetonitrile and is conducted at elevated temperatures to facilitate the formation of the this compound ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: Hexachloroquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoxaline derivatives with altered functional groups, which can exhibit different chemical and biological properties .

Scientific Research Applications

Hexachloroquinoxaline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.

    Biology: this compound derivatives have been studied for their potential as antimicrobial and anticancer agents.

    Medicine: Research has explored its use in developing new pharmaceuticals with enhanced efficacy and reduced side effects.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of hexachloroquinoxaline involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, this compound derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Hexachloroquinoxaline can be compared with other similar compounds such as:

    Quinoxaline: The parent compound with no chlorine atoms.

    Tetrachloroquinoxaline: A derivative with four chlorine atoms.

    Dichloroquinoxaline: A derivative with two chlorine atoms.

Uniqueness: this compound’s uniqueness lies in its high degree of chlorination, which imparts distinct chemical and biological properties. The presence of six chlorine atoms enhances its reactivity and potential for forming diverse derivatives with unique applications .

Properties

CAS No.

2958-88-5

Molecular Formula

C8Cl6N2

Molecular Weight

336.8 g/mol

IUPAC Name

2,3,5,6,7,8-hexachloroquinoxaline

InChI

InChI=1S/C8Cl6N2/c9-1-2(10)4(12)6-5(3(1)11)15-7(13)8(14)16-6

InChI Key

ATEQFBLOHPRUHO-UHFFFAOYSA-N

Canonical SMILES

C12=C(C(=C(C(=C1Cl)Cl)Cl)Cl)N=C(C(=N2)Cl)Cl

Origin of Product

United States

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